molecular formula C21H26BrFN3O9P B12400582 Hcv-IN-40

Hcv-IN-40

カタログ番号: B12400582
分子量: 594.3 g/mol
InChIキー: OEFWWTWBGKIMOJ-LVGFUXGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Hcv-IN-40 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving nucleoside analogs .

化学反応の分析

Hcv-IN-40 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Hcv-IN-40 has several scientific research applications:

作用機序

Hcv-IN-40 exerts its effects by inhibiting the replication of the hepatitis C virus. It targets the viral RNA-dependent RNA polymerase, which is essential for viral replication. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading .

類似化合物との比較

Hcv-IN-40 is compared with other similar compounds such as sofosbuvir and ribavirin. Unlike sofosbuvir, which also targets the RNA-dependent RNA polymerase, this compound has shown higher efficacy against certain genotypes of the hepatitis C virus. Ribavirin, on the other hand, has a different mechanism of action and is often used in combination with other antiviral drugs .

Similar compounds include:

This compound stands out due to its potent activity and broad-spectrum efficacy against multiple genotypes of the hepatitis C virus.

特性

分子式

C21H26BrFN3O9P

分子量

594.3 g/mol

IUPAC名

ethyl 2-[[[(2R,3R,4S,5R)-4-bromo-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2-methylpropanoate

InChI

InChI=1S/C21H26BrFN3O9P/c1-4-32-18(29)20(2,3)25-36(31,35-13-8-6-5-7-9-13)33-12-14-16(28)21(22,23)17(34-14)26-11-10-15(27)24-19(26)30/h5-11,14,16-17,28H,4,12H2,1-3H3,(H,25,31)(H,24,27,30)/t14-,16-,17-,21-,36+/m1/s1

InChIキー

OEFWWTWBGKIMOJ-LVGFUXGXSA-N

異性体SMILES

CCOC(=O)C(C)(C)N[P@](=O)(OC[C@@H]1[C@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(F)Br)O)OC3=CC=CC=C3

正規SMILES

CCOC(=O)C(C)(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(F)Br)O)OC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。